1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone typically involves the condensation of 1H-imidazole-2-carboxaldehyde with 1-((4-methoxy-3-nitrophenyl)methyl)-hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxyphenyl)methyl)-, (1-(3-nitrophenyl)ethylidene)hydrazone
- 1H-Imidazole-2-carboxaldehyde, 1-((4-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone
Uniqueness
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
134221-19-5 |
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Molecular Formula |
C25H28N6O6 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(E)-N-[(E)-[1-[(4-methoxy-3-nitrophenyl)methyl]imidazol-2-yl]methylideneamino]-1-(3-nitro-4-pentoxyphenyl)ethanimine |
InChI |
InChI=1S/C25H28N6O6/c1-4-5-6-13-37-24-10-8-20(15-22(24)31(34)35)18(2)28-27-16-25-26-11-12-29(25)17-19-7-9-23(36-3)21(14-19)30(32)33/h7-12,14-16H,4-6,13,17H2,1-3H3/b27-16+,28-18- |
InChI Key |
CIDKFCFCAFQACN-IJMGCVROSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C(=N\N=C\C2=NC=CN2CC3=CC(=C(C=C3)OC)[N+](=O)[O-])/C)[N+](=O)[O-] |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=NN=CC2=NC=CN2CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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